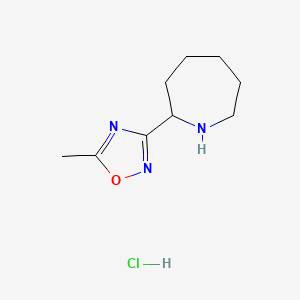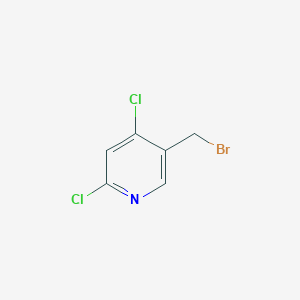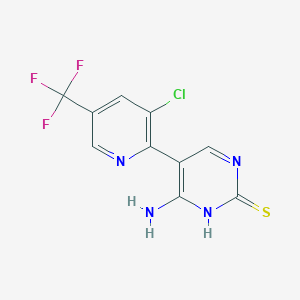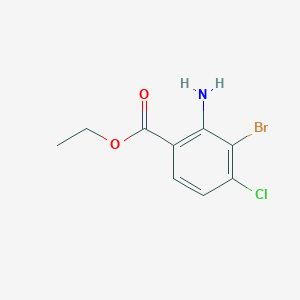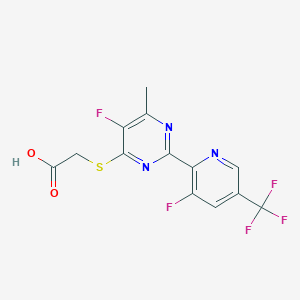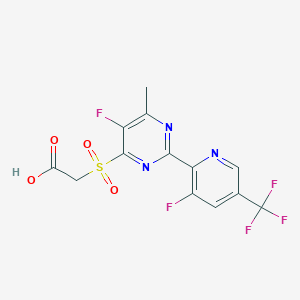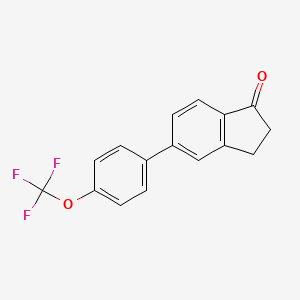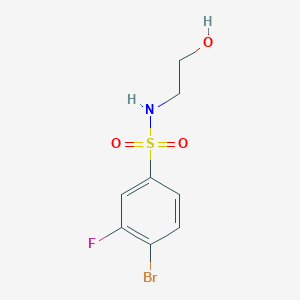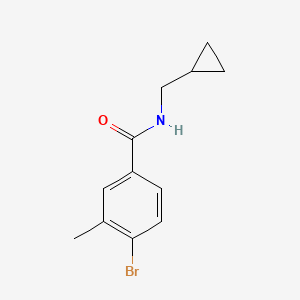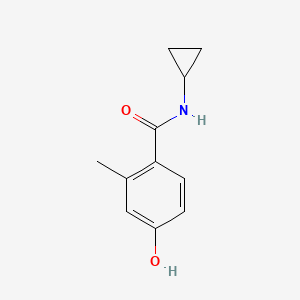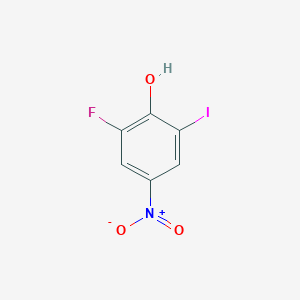
2,3-Dichloro-5-iodotoluene
概要
説明
2,3-Dichloro-5-iodotoluene is a halogenated aromatic compound belonging to the family of halogenated toluenes. It is a colorless liquid used in various fields, including medical, environmental, and industrial research. The compound’s unique structure, featuring both chlorine and iodine substituents on a toluene ring, makes it a valuable intermediate in organic synthesis and pharmaceutical development.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-5-iodotoluene typically involves halogenation reactions. One common method is the iodination of 2,3-dichlorotoluene using iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a catalyst like copper(II) chloride to facilitate the halogen exchange.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques to meet the required specifications for various applications.
化学反応の分析
Types of Reactions: 2,3-Dichloro-5-iodotoluene undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the iodine or chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove halogen atoms, leading to the formation of less halogenated or dehalogenated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or dichlorodicyanoquinone (DDQ) are employed under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are typical.
Major Products Formed:
Substitution: Products include various substituted toluenes depending on the nucleophile used.
Oxidation: Major products include quinones and other oxidized aromatic compounds.
Reduction: Products include partially or fully dehalogenated toluenes.
科学的研究の応用
2,3-Dichloro-5-iodotoluene is utilized in a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of halogenated aromatic compounds’ biological effects and interactions.
Medicine: It is a precursor in the development of drugs and diagnostic agents.
Industry: The compound is employed in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,3-Dichloro-5-iodotoluene involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of both chlorine and iodine atoms allows the compound to participate in unique binding interactions with enzymes, receptors, and other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects .
類似化合物との比較
- 2,3-Dichloro-5-bromotoluene
- 2,3-Dichloro-5-fluorotoluene
- 2,3-Dichloro-5-chlorotoluene
Comparison: 2,3-Dichloro-5-iodotoluene is unique due to the presence of iodine, which imparts distinct reactivity and binding properties compared to its bromine, fluorine, or chlorine analogs. The larger atomic radius and higher polarizability of iodine enhance its ability to form halogen bonds, making it a valuable compound in applications requiring specific molecular interactions .
特性
IUPAC Name |
1,2-dichloro-5-iodo-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2I/c1-4-2-5(10)3-6(8)7(4)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLDLLGJKHCRBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


